molecular formula C14H21N3O4 B099335 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea CAS No. 18471-34-6

1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B099335
CAS No.: 18471-34-6
M. Wt: 295.33 g/mol
InChI Key: KHQVZQWUQCNGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyrrolidine ring and a trimethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with an isocyanate derivative of pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

3,4,5-Trimethoxyaniline+Pyrrolidine isocyanateThis compound\text{3,4,5-Trimethoxyaniline} + \text{Pyrrolidine isocyanate} \rightarrow \text{this compound} 3,4,5-Trimethoxyaniline+Pyrrolidine isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the urea moiety.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Pyrrolidinyl)-3-phenylurea: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    1-(3-Pyrrolidinyl)-3-(4-methoxyphenyl)-urea: Contains a single methoxy group instead of three, leading to variations in reactivity and applications.

Uniqueness: 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

18471-34-6

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea

InChI

InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18)

InChI Key

KHQVZQWUQCNGNN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2

Synonyms

1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.